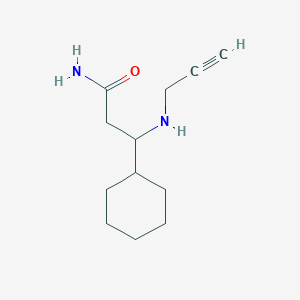
3-Cyclohexyl-3-(prop-2-ynylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclohexyl-3-(prop-2-ynylamino)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C12H19NO and is commonly referred to as CCPA. CCPA is a selective agonist of the A1 adenosine receptor and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
Inhibition of Viral DNA Maturation
A study reported a novel selective nonnucleoside inhibitor of cytomegalovirus (CMV) replication that does not inhibit viral DNA synthesis, transcription, or translation but interferes with viral DNA maturation and packaging, indicating potential applications in antiviral therapy (Buerger et al., 2001).
Antiproliferative Properties
A new propanamide analogue, along with other compounds, showed inhibitory effects on the proliferation of human glioma cells, highlighting its potential in cancer research and treatment (Ye et al., 2017).
CDK2/Cyclin A Inhibition
Research into 3-aminopyrazole inhibitors of CDK2/cyclin A-E demonstrated in vivo antitumor activity, suggesting applications in developing new anticancer agents (Pevarello et al., 2005).
Synthetic Applications
The palladium-catalyzed oxidative carbonylation of prop-2-ynylamides to produce oxazolines indicates synthetic utility in organic chemistry and potential applications in materials science (Bacchi et al., 2002).
Cytotoxic Evaluation
Studies on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated high efficacy in cell lines resistant to doxorubicin, providing insights into the design of new drugs with potential applications in overcoming drug resistance in cancer therapy (Gomez-Monterrey et al., 2011).
properties
IUPAC Name |
3-cyclohexyl-3-(prop-2-ynylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-8-14-11(9-12(13)15)10-6-4-3-5-7-10/h1,10-11,14H,3-9H2,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUFOBVOTFATQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CC(=O)N)C1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2380450.png)
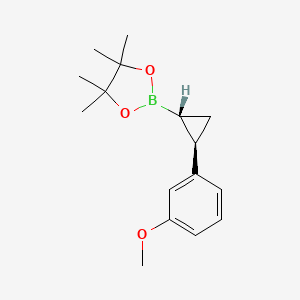
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
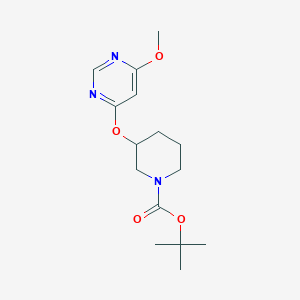

![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
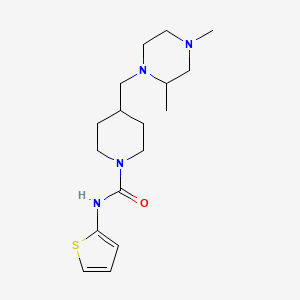
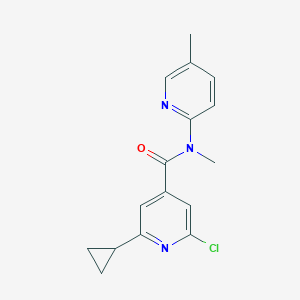
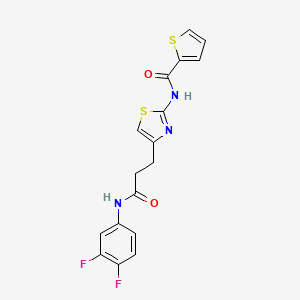
![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)
